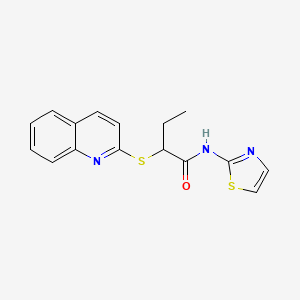
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide, also known as QTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. QTA is a thiazole-based compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is not yet fully understood. However, several studies have suggested that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide can inhibit the production of various inflammatory mediators, such as TNF-α, IL-1β, and IL-6. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to reduce oxidative stress and lipid peroxidation, which are implicated in the pathogenesis of various diseases. In addition, 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide. One possible direction is to investigate the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. Another direction is to explore the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide involves the reaction of 2-mercaptothiazole with 2-chloroquinoline in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-N-(4-(trifluoromethyl)phenyl)butanamide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies.
Propriétés
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-13(15(20)19-16-17-9-10-21-16)22-14-8-7-11-5-3-4-6-12(11)18-14/h3-10,13H,2H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIKFUJJCORBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5109726.png)
![1-benzyl-4-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5109736.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B5109741.png)
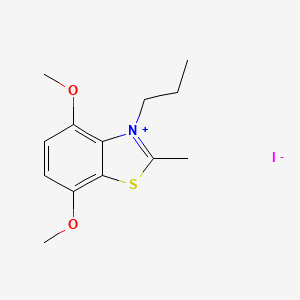
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5109747.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5109751.png)
![4-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5109753.png)
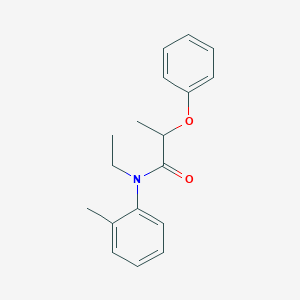
![tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid](/img/structure/B5109774.png)
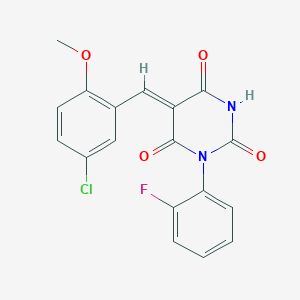
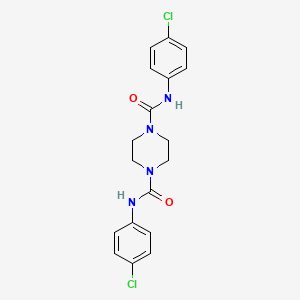
![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)
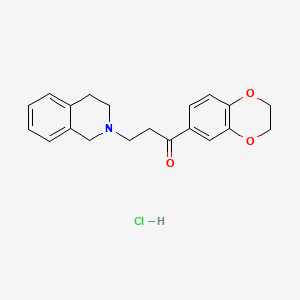
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)